Check Availability & Pricing

# SarTATE for Neuroblastoma: A Technical Guide to a Novel Theranostic Agent

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | SarTATE  |           |
| Cat. No.:            | B1436788 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **SarTATE**, a next-generation theranostic agent, for the imaging and therapy of neuroblastoma. **SarTATE** leverages the expression of somatostatin receptor 2 (SSTR2) on neuroblastoma cells, offering a targeted approach to disease management.[1][2][3] This document details the underlying principles, summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes the associated biological pathways and workflows.

#### Introduction to SarTATE

**SarTATE** is a peptide-based radiopharmaceutical that consists of a somatostatin analog, octreotate, conjugated to a chelator, MeCOSar, which securely binds copper isotopes.[1][3] This design allows for a "true" theranostic pair:

- Imaging: <sup>64</sup>Cu-SarTATE is used for positron emission tomography (PET) imaging to diagnose, stage, and monitor SSTR2-positive neuroblastoma.[1][3][4]
- Therapy: <sup>67</sup>Cu-**SarTATE** is the therapeutic counterpart, delivering targeted β-radiation to tumor cells.[1][3][4]

The identical molecular structure of the imaging and therapeutic agents ensures that the biodistribution seen on PET scans accurately reflects where the therapeutic dose will be delivered.[5] This approach is particularly promising for high-risk neuroblastoma, which



accounts for approximately 45% of all cases and has a 5-year survival rate of only 40-50%.[6]

# **Mechanism of Action and Signaling Pathway**

**SarTATE** targets the somatostatin receptor 2 (SSTR2), a G-protein coupled receptor expressed in the majority of neuroblastomas.[1][3][8][9] Upon binding of **SarTATE**, the SSTR2 signaling cascade is initiated. While the primary therapeutic effect of  $^{67}$ Cu-**SarTATE** is due to the cytotoxic effects of  $\beta$ -radiation, the engagement of the SSTR2 receptor itself can have antitumor effects. SSTR2 activation is coupled to inhibitory G-proteins (Gi), which can lead to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent downstream effects on cell proliferation and hormone secretion.[10]



Click to download full resolution via product page

Caption: SSTR2 signaling and <sup>67</sup>Cu-**SarTATE**'s dual mechanism of action.

# **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical and clinical studies of **SarTATE** in neuroblastoma.





Table 1: Preclinical Biodistribution of <sup>64</sup>Cu-SarTATE in an Intrahepatic Neuroblastoma Model (IMR32 cells in

nude mice)[1][3]

| Tissue  | % Injected Activity per<br>Gram (%IA/g) at 24h | % Injected Activity per<br>Gram (%IA/g) at 48h |
|---------|------------------------------------------------|------------------------------------------------|
| Tumor   | 14.1 - 25.0                                    | Not Reported                                   |
| Kidneys | 15.6 ± 5.8                                     | 11.5 ± 2.8                                     |

# Table 2: Preclinical Therapeutic Efficacy of <sup>67</sup>Cu-SarTATE in an Intrahepatic Neuroblastoma Model[1][3]

| Treatment Group                                | Mean Survival<br>(days) | Survival Extension vs. Control | p-value |
|------------------------------------------------|-------------------------|--------------------------------|---------|
| Saline Control                                 | 43.0 ± 8.1              | -                              | -       |
| <sup>67</sup> Cu-SarTATE (9.25<br>or 18.5 MBq) | 55.6 ± 9.1              | 13 days (30%)                  | 0.012   |

Therapy initiated 2 weeks post-tumor cell inoculation.

Table 3: Clinical Trial Dose Escalation for <sup>67</sup>Cu-SarTATE

in Pediatric Neuroblastoma (CL04 Trial)[11]

| Cohort | Dose Level (MBq/kg body weight) | Status                      |
|--------|---------------------------------|-----------------------------|
| 1      | 75                              | Completed, no DLTs reported |
| 2      | 175                             | Recruiting                  |
| 3      | Not Reported                    | Planned                     |
| 4      | 375                             | Dosing initiated            |

# **Experimental Protocols**



This section outlines the general methodologies for key experiments involving **SarTATE** in neuroblastoma research, based on published studies.

## **Preclinical Imaging and Therapy Studies**

A representative preclinical workflow for evaluating **SarTATE** in a neuroblastoma model is depicted below.





Click to download full resolution via product page

Caption: Workflow for preclinical evaluation of **SarTATE** in neuroblastoma.

#### Methodology Details:

- Animal Model: An intrahepatic model of metastatic neuroblastoma can be established by inoculating IMR32 cells in nude mice.[1][3]
- Imaging: For biodistribution studies, mice are administered with <sup>64</sup>Cu-SarTATE. PET/CT imaging is performed at various time points (e.g., 30 min, 1h, 4h, 24h) post-injection.[11]
  Following the final imaging session, tissues are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the %IA/g.[1][3]
- Therapy: For efficacy studies, tumor-bearing mice are randomized into treatment and control groups.[1][3] A single intravenous dose of <sup>67</sup>Cu-**SarTATE** at varying activity levels (e.g., 9.25 MBq and 18.5 MBq) or saline is administered at a specified time after tumor cell inoculation (e.g., 2 or 4 weeks).[1][3] Survival is monitored and compared between groups.[1][3]

## Clinical Imaging and Therapy Protocol (CL04 Trial)

The CL04 trial (NCT04023331) is a Phase 1/2a study evaluating the safety and efficacy of <sup>64</sup>Cu/<sup>67</sup>Cu-**SarTATE** in pediatric patients with high-risk, relapsed/refractory neuroblastoma.[2] [12][13]





Click to download full resolution via product page

Caption: Clinical trial workflow for **SarTATE** in pediatric neuroblastoma.



#### Methodology Details:

- Patient Selection: Patients with high-risk, relapsed, or refractory neuroblastoma are screened for eligibility.[12]
- Diagnostic Imaging: Patients receive a bolus injection of <sup>64</sup>Cu-SarTATE (2.0 MBq/kg) for PET/CT imaging to confirm SSTR2-positive disease and determine eligibility for therapy.[12]
- Therapeutic Administration: Eligible patients receive an intravenous infusion of <sup>67</sup>Cu-SarTATE. The trial follows a dose-escalation design, starting at 75 MBq/kg and increasing in subsequent cohorts.[14][12]
- Monitoring and Response: Patients are monitored for dose-limiting toxicities for 6 weeks post-infusion.[12] Therapeutic response is assessed using the International Neuroblastoma Response Criteria (INRC).[12]
- Repeat Cycles: Patients demonstrating therapeutic benefit may be offered additional cycles of therapy, up to a maximum of four.[12]

## Conclusion

**SarTATE** represents a promising, highly targeted theranostic agent for the management of neuroblastoma. Its "true" theranostic nature, with identical molecular entities for imaging and therapy, allows for precise patient selection and dosimetry.[5] Preclinical studies have demonstrated significant tumor uptake and a survival benefit.[1][3] Ongoing clinical trials are establishing the safety and efficacy of **SarTATE** in pediatric patients with high-risk disease.[2] [12][13] The continued development of **SarTATE** may offer a new and effective treatment modality for this challenging pediatric cancer.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Foundational & Exploratory





- 1. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SARTATE Next-Generation, Highly Targeted Copper-Based Theranostic Clarity [claritypharmaceuticals.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Receptor Radionuclide Therapy for Neuroblastoma · Info for Participants · Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. Detection and therapy of neuroblastoma minimal residual disease using [64/67Cu]Cu-SARTATE in a preclinical model of hepatic metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clarity Pharmaceuticals opens SARTATE neuroblastoma clinical trial [prnewswire.com]
- 7. Clarity expands clinical sites for SARTATE™ neuroblastoma trial Clarity Pharmaceuticals
  Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- 8. Frontiers | A Phase II Trial of a Personalized, Dose-Intense Administration Schedule of 177Lutetium-DOTATATE in Children With Primary Refractory or Relapsed High-Risk Neuroblastoma—LuDO-N [frontiersin.org]
- 9. SSTR2 Expression in Olfactory Neuroblastoma: Clinical and Therapeutic Implications -PMC [pmc.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. mdpi.com [mdpi.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. northstarnm.com [northstarnm.com]
- 14. Clarity advances to cohort 2 in the SARTATE<sup>™</sup> neuroblastoma trial Clarity
  Pharmaceuticals Radiopharmaceutical Therapies and Imaging [claritypharmaceuticals.com]
- To cite this document: BenchChem. [SarTATE for Neuroblastoma: A Technical Guide to a Novel Theranostic Agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436788#sartate-for-imaging-and-therapy-of-neuroblastoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com